N-pentyl-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide
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Overview
Description
N-pentyl-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core linked to a pyrazine ring through a thiomorpholine moiety, with a pentyl chain attached to the benzamide nitrogen. Its complex structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pentyl-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The following is a general synthetic route:
Formation of Benzamide Core: The initial step involves the reaction of 4-hydroxybenzoic acid with pentylamine to form N-pentyl-4-hydroxybenzamide.
Thiomorpholine Introduction: Thiomorpholine is then introduced through a nucleophilic substitution reaction with 2-chloropyrazine, forming 3-thiomorpholin-4-ylpyrazine.
Coupling Reaction: The final step involves the coupling of N-pentyl-4-hydroxybenzamide with 3-thiomorpholin-4-ylpyrazine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-pentyl-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with suitable nucleophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated derivatives or substituted benzamides and pyrazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-pentyl-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiomorpholine and pyrazine moieties may play a role in binding to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-pentyl-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide: Similar structure but with a morpholine ring instead of thiomorpholine.
N-pentyl-4-[(3-piperidin-4-ylpyrazin-2-yl)oxy]benzamide: Similar structure but with a piperidine ring instead of thiomorpholine.
Uniqueness
N-pentyl-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-pentyl-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-2-3-4-9-22-19(25)16-5-7-17(8-6-16)26-20-18(21-10-11-23-20)24-12-14-27-15-13-24/h5-8,10-11H,2-4,9,12-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEJUEQEUOLZAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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